molecular formula C8H15NO3 B11763227 methyl (3R,5S)-5-methoxypiperidine-3-carboxylate

methyl (3R,5S)-5-methoxypiperidine-3-carboxylate

Cat. No.: B11763227
M. Wt: 173.21 g/mol
InChI Key: BPBNOXOFPXLREH-RQJHMYQMSA-N
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Description

Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,5S)-5-methoxypiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions can be quite high, ranging from 81% to 91% .

Industrial Production Methods

Industrial production methods for this compound may involve eco-friendly and cost-effective processes. For instance, the use of green chemistry principles can lead to the development of more sustainable synthetic routes . These methods often focus on minimizing waste and using renewable resources.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (3R,5S)-5-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are often mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (3R,5S)-5-methoxypiperidine-3-carboxylate include other piperidine derivatives such as:

  • Methyl (3R,5S)-5-hydroxypiperidine-3-carboxylate
  • Methyl (3R,5S)-5-ethoxypiperidine-3-carboxylate
  • Methyl (3R,5S)-5-aminopiperidine-3-carboxylate

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups. The presence of the methoxy group at the 5-position and the carboxylate group at the 3-position gives it distinct chemical and biological properties compared to other piperidine derivatives .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl (3R,5S)-5-methoxypiperidine-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

BPBNOXOFPXLREH-RQJHMYQMSA-N

Isomeric SMILES

CO[C@H]1C[C@H](CNC1)C(=O)OC

Canonical SMILES

COC1CC(CNC1)C(=O)OC

Origin of Product

United States

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